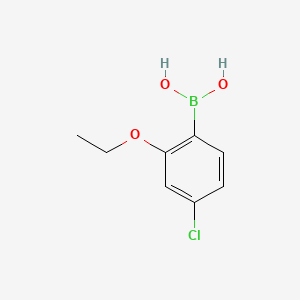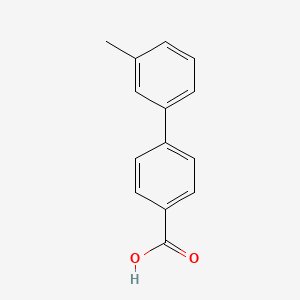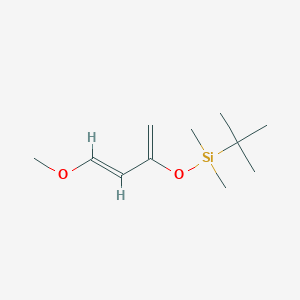
trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene
Übersicht
Beschreibung
“trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene” is an organosilicon compound with the linear formula (CH3)3CSi(CH3)2OC(=CH2)CH=CHOCH3 . It has a molecular weight of 214.38 .
Molecular Structure Analysis
The molecular structure of “trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene” can be represented by the SMILES string [H]\C(OC)=C(\[H])C(=C)OSi©C©©C . The InChI key for this compound is ZFQOHWZWPLWDDF-CMDGGOBGSA-N .Physical And Chemical Properties Analysis
The compound has a boiling point of 220-230 °C and a density of 0.9 g/mL at 25 °C . The refractive index n20/D is 1.465 .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
Trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene has been studied in photochemical reactions. For instance, its role in the far-UV photochemical ring-opening and cleavage reactions of 1,1-dimethyl-1-silacyclobut-2-ene was explored. This research provides insights into the behavior of similar compounds under UV light, highlighting the potential of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene in photochemistry (Steinmetz, Udayakumar, & Gordon, 1989).
Polymerization Processes
Another significant area of research is its application in anionic polymerizations. The compound has been used in the anionic polymerizations of related dienes, such as 1-(2-Methoxyphenyl)-1,3-butadiene and 1-(4-Methoxyphenyl)-1,3-butadiene, helping to understand the microstructures of the resulting polymers (Tsuji, Suzuki, Watanabe, & Takegami, 1981).
Synthesis of Chemical Compounds
Research also includes the synthesis of various chemical compounds using trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene. For example, it has been utilized in the Diels-Alder synthesis of methoxy-substituted allyl silanes, indicating its versatility in synthetic organic chemistry (Pegram & Anderson, 1991).
Studies in Organometallic Chemistry
The compound's role in organometallic chemistry has been studied as well. For instance, it is involved in the synthesis and structural studies of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes, which contributes to the understanding of organosilicon chemistry (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).
Safety And Hazards
The compound is classified as a combustible liquid with a flash point of 93 °C . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl-[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(8-9-12-5)13-14(6,7)11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOHWZWPLWDDF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC(=C)/C=C/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



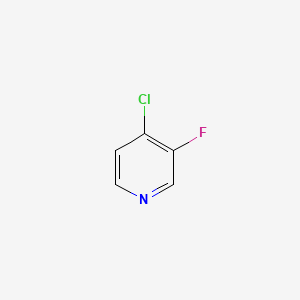
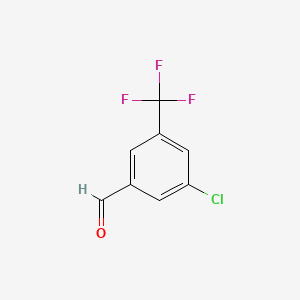
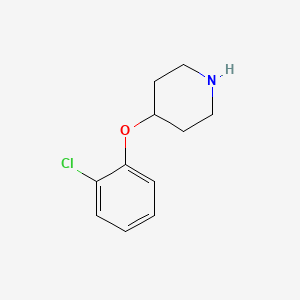
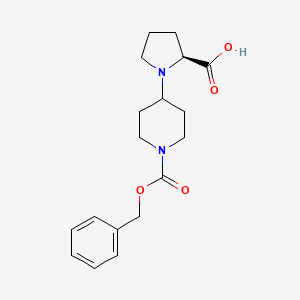
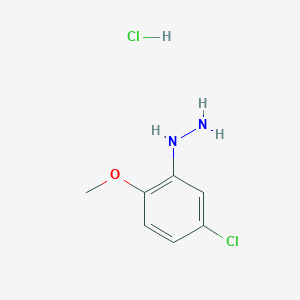
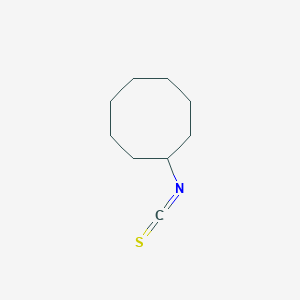
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
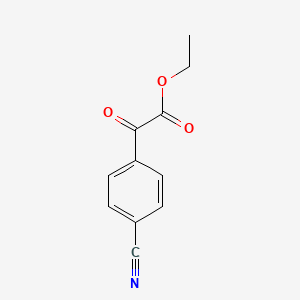
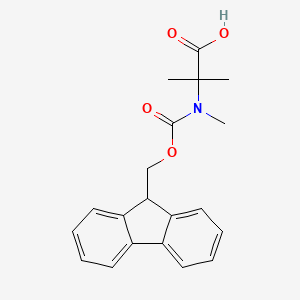
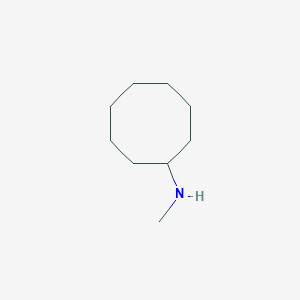
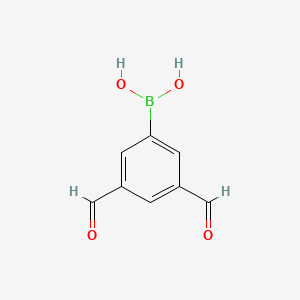
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
